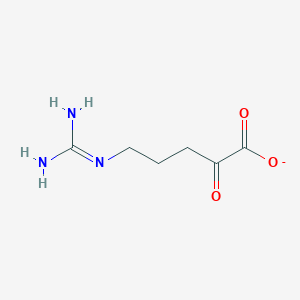

5-Guanidino-2-oxopentanoate

CAS No.:

Cat. No.: VC1799848

Molecular Formula: C6H10N3O3-

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N3O3- |

|---|---|

| Molecular Weight | 172.16 g/mol |

| IUPAC Name | 5-(diaminomethylideneamino)-2-oxopentanoate |

| Standard InChI | InChI=1S/C6H11N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h1-3H2,(H,11,12)(H4,7,8,9)/p-1 |

| Standard InChI Key | ARBHXJXXVVHMET-UHFFFAOYSA-M |

| SMILES | C(CC(=O)C(=O)[O-])CN=C(N)N |

| Canonical SMILES | C(CC(=O)C(=O)[O-])CN=C(N)N |

Introduction

Chemical Identity and Structural Characteristics

5-Guanidino-2-oxopentanoate is classified as a 2-oxo monocarboxylic acid anion that is functionally related to valerate. It represents the conjugate base of 5-guanidino-2-oxopentanoic acid, which is also known as 2-oxoarginine or alpha-keto-delta-guanidinovaleric acid. The compound features a guanidino group at the 5-position of a pentanoate chain with an oxo (keto) group at position 2. This structural arrangement gives the molecule its distinctive chemical properties and reactivity in biological systems.

The compound can be precisely identified through several chemical descriptors. Its IUPAC name is 5-(diaminomethylideneamino)-2-oxopentanoate, which describes its chemical structure systematically. The molecule has gained significance in biochemical research due to its involvement in multiple metabolic pathways, particularly those related to arginine metabolism and the biosynthesis of specialized amino acids.

Nomenclature and Identifiers

The compound has several associated identifiers that help researchers track and reference it across different chemical databases and literature. These identifiers are summarized in the table below:

Common synonyms for this compound include 2-oxoarginine, 5-guanidino-2-oxo-pentanoate, 2-oxo-5-guanidinovaleric acid, and 5-carbamimidamido-2-oxopentanoic acid . These alternative names are frequently encountered in scientific literature and biochemical databases.

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-guanidino-2-oxopentanoate is essential for researchers working with this compound. The available data primarily pertains to the acid form (5-guanidino-2-oxopentanoic acid), which has been more extensively characterized.

Basic Physical Properties

The physical properties of 5-guanidino-2-oxopentanoic acid (the protonated form) are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 173.17 g/mol (acid form) , 172.16 g/mol (anion) |

| Density | 1.45 g/cm³ |

| Boiling Point | 379.9°C at 760 mmHg |

| Flash Point | 183.5°C |

| Exact Mass | 173.08 (acid form) |

| LogP | 0.09430 |

These physical properties influence the compound's behavior in solution, its stability under various conditions, and its interactions with biological macromolecules. The relatively high boiling point indicates strong intermolecular forces, likely due to the presence of the guanidino group and carboxylate functionality.

Chemical Reactivity

The chemical reactivity of 5-guanidino-2-oxopentanoate is primarily determined by its functional groups. The α-keto acid moiety makes it susceptible to reduction, while the guanidino group can participate in hydrogen bonding and ionic interactions. These properties make the compound reactive in enzymatic systems, particularly in transamination reactions where the α-keto group serves as an acceptor for amino groups .

In biological systems, the compound can undergo various transformations, including reduction, transamination, and methylation, which will be discussed in more detail in subsequent sections. The guanidino group, with its positive charge distribution, contributes to the compound's ability to interact with negatively charged species in biological environments.

Biochemical Significance

5-Guanidino-2-oxopentanoate occupies an important position in several biochemical pathways, particularly those related to arginine metabolism and the biosynthesis of specialized amino acids.

Role in Biosynthetic Pathways

The compound plays a crucial role in the biosynthesis of β-methylarginine, a rare and bioactive amino acid. This process involves a sequence of enzymatic reactions that convert arginine to 5-guanidino-2-oxopentanoate, which is subsequently methylated and transaminated to produce β-methylarginine .

The biosynthetic pathway begins with the conversion of L-arginine to 5-guanidino-2-oxopentanoic acid through a transamination reaction catalyzed by the enzyme ArgM . This enzyme transfers the α-amino group of L-arginine to α-ketoglutaric acid, producing glutamate and 5-guanidino-2-oxopentanoic acid. The reaction represents a key step in redirecting arginine metabolism toward specialized amino acid production.

In the next step of the pathway, the enzyme ArgN catalyzes the methylation of 5-guanidino-2-oxopentanoic acid at the C-3 position, using S-adenosyl-L-methionine (SAM) as the methyl donor . This reaction yields 5-guanidino-3-methyl-2-oxopentanoic acid, which serves as a precursor for β-methylarginine synthesis.

Involvement in β-Methylarginine Production

The final step in β-methylarginine biosynthesis involves another transamination reaction catalyzed by ArgM. In this reaction, L-aspartate serves as the amino group donor, transferring its α-amino group to 5-guanidino-3-methyl-2-oxopentanoic acid to produce β-methylarginine . This iterative use of the enzyme ArgM in both the initial and final transamination steps represents an elegant example of metabolic efficiency.

β-Methylarginine itself has significant biological activities. It is incorporated into antibiotics like arginomycin, which demonstrates bioactivity against Gram-positive bacteria and fungi. The entire biosynthetic pathway from arginine to β-methylarginine, with 5-guanidino-2-oxopentanoate as a key intermediate, represents an important process for the production of these bioactive compounds.

Enzymatic Reactions

The metabolic fate of 5-guanidino-2-oxopentanoate is largely determined by specific enzymes that catalyze its conversion to various products. These enzymatic reactions are critical for understanding the compound's role in biochemical pathways.

Transamination Reactions

Transamination reactions involving 5-guanidino-2-oxopentanoate are primarily catalyzed by the enzyme ArgM. This enzyme belongs to the class of aminotransferases (or transaminases) that catalyze the transfer of amino groups between amino acids and α-keto acids.

As mentioned earlier, ArgM catalyzes the conversion of L-arginine to 5-guanidino-2-oxopentanoate by transferring the α-amino group to α-ketoglutaric acid . The same enzyme also catalyzes the final step in β-methylarginine biosynthesis, transferring an amino group from L-aspartate to 5-guanidino-3-methyl-2-oxopentanoic acid .

The ability of ArgM to catalyze these reactions makes it a versatile enzyme in the metabolism of guanidino compounds. The enzyme's specificity for both L-arginine and 5-guanidino-3-methyl-2-oxopentanoic acid as substrates highlights its importance in specialized amino acid biosynthesis.

Methylation Reactions

The methylation of 5-guanidino-2-oxopentanoate is catalyzed by the enzyme ArgN, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C-3 position of the compound . This reaction yields 5-guanidino-3-methyl-2-oxopentanoic acid, a key intermediate in β-methylarginine biosynthesis.

The specificity of ArgN for 5-guanidino-2-oxopentanoate as a substrate is an important factor in controlling the flow of metabolites through this pathway. The methylation reaction represents a critical branch point in the metabolism of guanidino compounds, directing some of the 5-guanidino-2-oxopentanoate toward β-methylarginine synthesis.

Other Enzymatic Transformations

In addition to transamination and methylation, 5-guanidino-2-oxopentanoate may undergo other enzymatic transformations in biological systems. One such reaction is mentioned in the KEGG database, where D-arginine is converted to 5-guanidino-2-oxopentanoate through a reaction that also produces ammonia and hydrogen peroxide . This suggests that the compound may be involved in D-amino acid metabolism as well.

The reaction can be represented as:

D-Arginine + H2O + Oxygen → 5-Guanidino-2-oxopentanoate + Ammonia + Hydrogen peroxide

This transformation highlights the diverse metabolic pathways that can lead to or consume 5-guanidino-2-oxopentanoate in biological systems.

Analytical Methods for Detection and Quantification

Accurate detection and quantification of 5-guanidino-2-oxopentanoate are essential for studying its role in metabolic pathways. Several analytical methods have been developed for this purpose.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection has been used for the analysis of 5-guanidino-2-oxopentanoate after derivatization with dansyl chloride (DNS-Cl) . This derivatization step is necessary because the compound itself lacks strong chromophores for direct UV detection.

For structural elucidation and accurate mass determination, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has proven to be an effective technique . This method allows for precise identification of 5-guanidino-2-oxopentanoate and its methylated derivative, 5-guanidino-3-methyl-2-oxopentanoic acid.

Biosensors

Recent developments in analytical methods include the use of amperometric biosensors for the detection of compounds related to L-arginine metabolism . These biosensors can potentially be adapted for the detection of 5-guanidino-2-oxopentanoate, especially in the context of monitoring enzymatic reactions involving arginine.

The development of such biosensors typically involves the immobilization of relevant enzymes on electrode surfaces, allowing for the electrochemical detection of reaction products. In the case of 5-guanidino-2-oxopentanoate, sensors based on the detection of hydrogen peroxide generated during enzymatic reactions could be particularly useful .

Biological Significance and Applications

The biological significance of 5-guanidino-2-oxopentanoate extends beyond its role as a metabolic intermediate. Its involvement in the biosynthesis of bioactive compounds has potential applications in various fields.

Antibiotic Production

The role of 5-guanidino-2-oxopentanoate in the biosynthesis of β-methylarginine, which is incorporated into antibiotics like arginomycin, highlights its importance in natural product synthesis. Understanding the biosynthetic pathway involving this compound could facilitate the development of new approaches for antibiotic production, either through enzymatic conversion or through engineered living cells .

The bioactivity of arginomycin against Gram-positive bacteria and fungi makes this pathway of particular interest in the search for new antimicrobial agents. By manipulating the enzymes involved in 5-guanidino-2-oxopentanoate metabolism, it may be possible to enhance the production of these bioactive compounds or to generate novel derivatives with improved properties.

Metabolic Biomarkers

Compounds related to 5-guanidino-2-oxopentanoate can serve as biomarkers for certain biological processes. Changes in the levels of such compounds may reflect alterations in arginine metabolism or in the activity of specific enzymes like ArgM and ArgN.

Monitoring these biomarkers could provide insights into metabolic disorders, response to treatments, or other physiological changes. The development of sensitive and specific analytical methods for detecting 5-guanidino-2-oxopentanoate and related compounds is therefore of considerable interest in metabolomic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume